molecular formula C8H11N5O2 B2573461 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 108372-92-5

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B2573461
CAS RN: 108372-92-5
M. Wt: 209.209
InChI Key: AHSCQRMHTTVJGK-UHFFFAOYSA-N
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Description

The compound “5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The structure of the obtained products was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .

Scientific Research Applications

Anticancer Agents

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic drugs. These compounds often target specific pathways involved in cancer cell proliferation and survival .

Kinase Inhibitors

The compound exhibits kinase inhibitory activity. For instance, it potently inhibits receptor-interacting protein kinase 1 (RIPK1) with high binding affinity. RIPK1 plays a crucial role in cell death pathways, making it an attractive target for drug development. The compound’s kinase selectivity and protective effects against necroptosis are noteworthy .

Anti-Tubercular Agents

Researchers have synthesized related compounds containing imidazole and pyrimidine moieties. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. The goal is to find new agents to combat tuberculosis, a global health challenge .

Antitrypanosomal Activity

Novel 2-aminopyrimidine derivatives, including those derived from acyclic starting materials, have been investigated for their antitrypanosomal properties. These compounds show potential against Trypanosoma parasites, which cause diseases like African trypanosomiasis (sleeping sickness) .

Anti-Inflammatory Agents

The pyrrolidine ring system has been explored for its anti-inflammatory effects. Researchers have modified the 5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine scaffold to enhance its anti-inflammatory activity. These efforts aim to develop drugs that can mitigate inflammatory responses .

Enzyme Inhibitors

The compound’s structure suggests potential as an enzyme inhibitor. Researchers have investigated its effects on specific enzymes, such as kinases or proteases. Understanding its interactions with these enzymes can guide drug design and therapeutic strategies .

Safety and Hazards

While specific safety and hazard information for “5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is not available, general safety measures for handling similar compounds include flushing of the eyes with water in case of contact and seeking fresh air in case of inhalation .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSCQRMHTTVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

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